molecular formula C22H25N3O7 B14956261 5-(Carbamoylamino)-2-(3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)pentanoic acid

5-(Carbamoylamino)-2-(3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)pentanoic acid

Cat. No.: B14956261
M. Wt: 443.4 g/mol
InChI Key: FIPJAFAZQCIJAX-MRXNPFEDSA-N
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Description

5-(Carbamoylamino)-2-(3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)pentanoic acid is a complex organic compound that features a unique combination of functional groups, including carbamoylamino, furochromenone, and propanamido moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carbamoylamino)-2-(3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)pentanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the furochromenone core, followed by the introduction of the propanamido and carbamoylamino groups. Common reagents and conditions include:

    Step 1: Synthesis of the furochromenone core using a cyclization reaction.

    Step 2: Functionalization of the core with dimethyl groups through alkylation.

    Step 3: Introduction of the propanamido group via amide bond formation.

    Step 4: Addition of the carbamoylamino group through a carbamoylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Carbamoylamino)-2-(3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Carbamoylamino)-2-(3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)pentanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Binding to active sites: Inhibiting enzyme activity or modulating receptor function.

    Interacting with DNA/RNA: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    5-(Carbamoylamino)-2-(3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)butanoic acid: A structurally similar compound with a shorter carbon chain.

    5-(Carbamoylamino)-2-(3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)hexanoic acid: A compound with a longer carbon chain.

Uniqueness

The uniqueness of 5-(Carbamoylamino)-2-(3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)pentanoic acid lies in its specific combination of functional groups and the resulting properties. Its distinct structure may confer unique biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C22H25N3O7/c1-11-10-31-17-9-18-15(8-14(11)17)12(2)13(21(29)32-18)5-6-19(26)25-16(20(27)28)4-3-7-24-22(23)30/h8-10,16H,3-7H2,1-2H3,(H,25,26)(H,27,28)(H3,23,24,30)/t16-/m1/s1

InChI Key

FIPJAFAZQCIJAX-MRXNPFEDSA-N

Isomeric SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@H](CCCNC(=O)N)C(=O)O)C

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(CCCNC(=O)N)C(=O)O)C

Origin of Product

United States

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